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molecular formula C21H26N7Na4O17P3 B8768297 Tetrasodium

Tetrasodium

Cat. No. B8768297
M. Wt: 833.3 g/mol
InChI Key: WYWWVJHQDVCHKF-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Patent
US06657076B1

Procedure details

GB 1026366 describes the preparation of the tetrasodium salt of dichloromethylenebisphosphonic acid by refluxing dichloromethylene bisphosphonate tetraisopropyl ester with concentrated hydrochloric acid. The acidic solution was concentrated and twice azeotroped with isopropanol. Neutralisation of the acid with sodium hydroxide yielded the tetrasodium salt.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
dichloromethylene bisphosphonate tetraisopropyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:6]([C:7]([NH2:9])=[O:8])=[CH:5][N:4]([CH:10]2[O:14][CH:13]([CH2:15][O:16][P:17]([O:20][P:21]([O:24][CH2:25][CH:26]3[O:30][CH:29]([N:31]4[C:35]5[N:36]=[CH:37][N:38]=[C:39]([NH2:40])[C:34]=5[N:33]=[CH:32]4)[CH:28]([O:41][P:42]([O-:45])([O-:44])=[O:43])[CH:27]3[OH:46])([O-:23])=[O:22])([O-:19])=[O:18])[CH:12]([OH:47])[CH:11]2[OH:48])[CH:3]=[CH:2]1.[Na+:49].[Na+].[Na+].[Na+].ClC(Cl)(P(=O)(O)O)P(=O)(O)O.Cl>>[OH-:8].[Na+:49].[CH2:1]1[C:6]([C:7]([NH2:9])=[O:8])=[CH:5][N:4]([CH:10]2[O:14][CH:13]([CH2:15][O:16][P:17]([O:20][P:21]([O:24][CH2:25][CH:26]3[O:30][CH:29]([N:31]4[C:35]5[N:36]=[CH:37][N:38]=[C:39]([NH2:40])[C:34]=5[N:33]=[CH:32]4)[CH:28]([O:41][P:42]([O-:44])([O-:45])=[O:43])[CH:27]3[OH:46])([O-:23])=[O:22])([O-:19])=[O:18])[CH:12]([OH:47])[CH:11]2[OH:48])[CH:3]=[CH:2]1.[Na+:49].[Na+:49].[Na+:49].[Na+:49] |f:0.1.2.3.4,7.8,9.10.11.12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C4N=CN=C5N)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(P(O)(O)=O)(P(O)(O)=O)Cl
Step Two
Name
dichloromethylene bisphosphonate tetraisopropyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The acidic solution was concentrated
CUSTOM
Type
CUSTOM
Details
twice azeotroped with isopropanol

Outcomes

Product
Name
Type
product
Smiles
[OH-].[Na+]
Name
Type
product
Smiles
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C4N=CN=C5N)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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